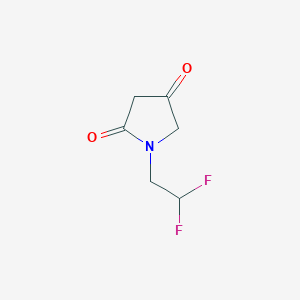
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione: is a compound of interest in various scientific fields due to its unique structure and properties. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione typically involves the introduction of a trideuteriomethyl group into the purine structure. This can be achieved through various synthetic routes, including the use of deuterated reagents in substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the trideuteriomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: In biology, this compound can be used to investigate the role of purine derivatives in cellular processes, including DNA replication and repair.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: In industry, this compound can be used in the synthesis of other complex molecules, serving as a building block for pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, potentially altering its biological activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD): A strong guanidine base used as a catalyst in various chemical reactions.
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD): Another guanidine base with similar catalytic properties.
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine base used in organic synthesis.
Uniqueness: The uniqueness of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione lies in its trideuteriomethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C7H8N4O2 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3-4H,1-2H3/i2D3 |
InChI-Schlüssel |
ITLUHQDTLNZFHB-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)C2C(=NC1=O)N=CN2C |
Kanonische SMILES |
CN1C=NC2=NC(=O)N(C(=O)C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


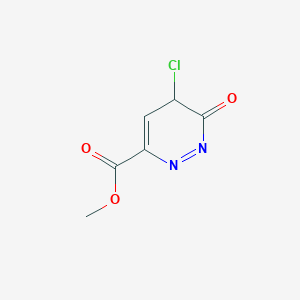
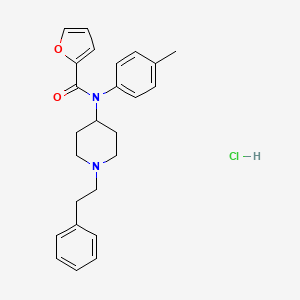
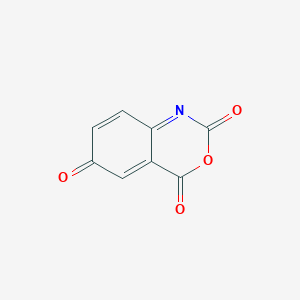
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
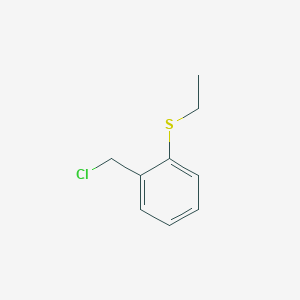
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
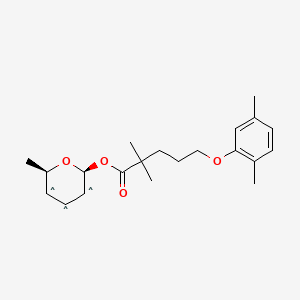
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
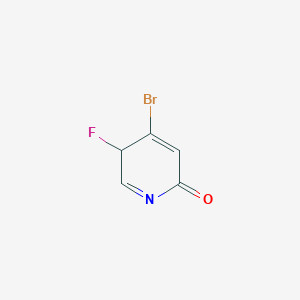
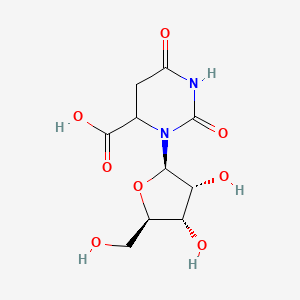
![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
